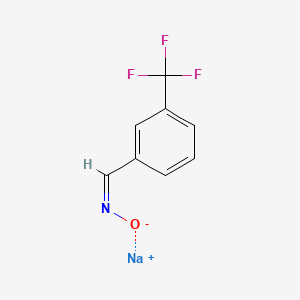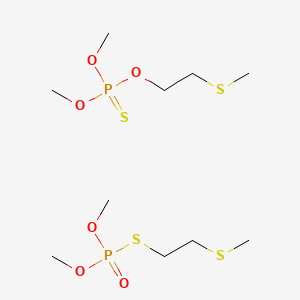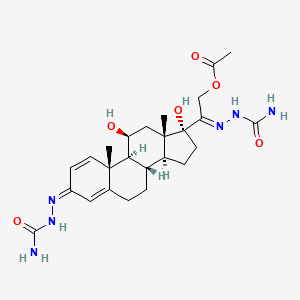
3,20-Disemicarbazone-11beta,17,21-trihydroxy-pregna-1,4-diene-3,20-dione 21-Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,20-Disemicarbazone-11beta,17,21-trihydroxy-pregna-1,4-diene-3,20-dione 21-Acetate is a derivative of Prednisolone, a synthetic glucocorticoid. This compound is known for its anti-inflammatory and immunosuppressive properties, making it useful in treating various inflammatory and autoimmune conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,20-Disemicarbazone-11beta,17,21-trihydroxy-pregna-1,4-diene-3,20-dione 21-Acetate involves multiple steps. One common method includes the reaction of Prednisolone with semicarbazide under controlled conditions to form the disemicarbazone derivative. The reaction typically requires a solvent such as methanol and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of high-performance liquid chromatography (HPLC) is common to verify the purity of the compound .
Chemical Reactions Analysis
Types of Reactions
3,20-Disemicarbazone-11beta,17,21-trihydroxy-pregna-1,4-diene-3,20-dione 21-Acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the acetate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
3,20-Disemicarbazone-11beta,17,21-trihydroxy-pregna-1,4-diene-3,20-dione 21-Acetate has several scientific research applications:
Chemistry: Used as a reference material in analytical chemistry for method development and validation.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.
Industry: Utilized in the production of pharmaceuticals and as a standard in quality control processes.
Mechanism of Action
The mechanism of action of 3,20-Disemicarbazone-11beta,17,21-trihydroxy-pregna-1,4-diene-3,20-dione 21-Acetate involves binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of inflammatory cytokines and the inhibition of immune cell proliferation. The compound’s molecular targets include various transcription factors and signaling pathways involved in inflammation and immune response.
Comparison with Similar Compounds
Similar Compounds
Prednisolone: The parent compound, known for its anti-inflammatory and immunosuppressive properties.
Dexamethasone: Another glucocorticoid with similar therapeutic effects but different potency and side effect profile.
Betamethasone: A glucocorticoid used for its anti-inflammatory properties, often compared with Prednisolone and Dexamethasone.
Uniqueness
3,20-Disemicarbazone-11beta,17,21-trihydroxy-pregna-1,4-diene-3,20-dione 21-Acetate is unique due to its specific chemical modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its parent compound and other glucocorticoids.
Properties
Molecular Formula |
C25H36N6O6 |
|---|---|
Molecular Weight |
516.6 g/mol |
IUPAC Name |
[(2E)-2-(carbamoylhydrazinylidene)-2-[(3Z,8S,9S,10R,11S,13S,14S,17R)-3-(carbamoylhydrazinylidene)-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]ethyl] acetate |
InChI |
InChI=1S/C25H36N6O6/c1-13(32)37-12-19(29-31-22(27)35)25(36)9-7-17-16-5-4-14-10-15(28-30-21(26)34)6-8-23(14,2)20(16)18(33)11-24(17,25)3/h6,8,10,16-18,20,33,36H,4-5,7,9,11-12H2,1-3H3,(H3,26,30,34)(H3,27,31,35)/b28-15-,29-19+/t16-,17-,18-,20+,23-,24-,25-/m0/s1 |
InChI Key |
QHANRKOZADMYQT-JESAFLSNSA-N |
Isomeric SMILES |
CC(=O)OC/C(=N\NC(=O)N)/[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=C/C(=N\NC(=O)N)/C=C[C@]34C)O)C)O |
Canonical SMILES |
CC(=O)OCC(=NNC(=O)N)C1(CCC2C1(CC(C3C2CCC4=CC(=NNC(=O)N)C=CC34C)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


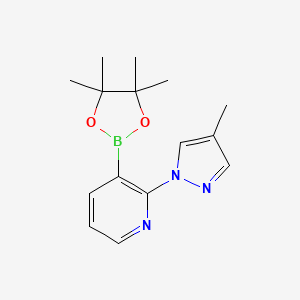
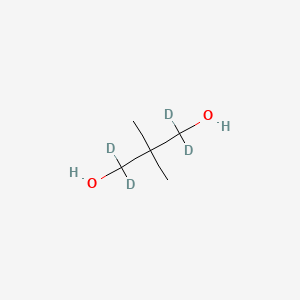
![1-Hexanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N-[2-(phosphonooxy)ethyl]-](/img/structure/B13409308.png)
![Dimethyl 4-(benzo[C][1,2,5]oxadiazol-4-YL)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B13409314.png)
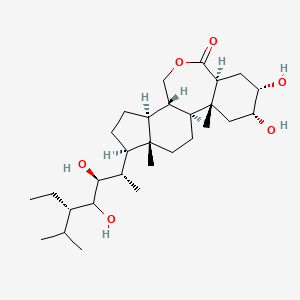
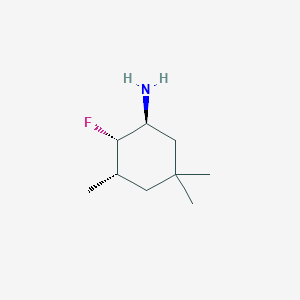
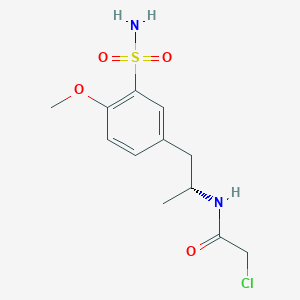
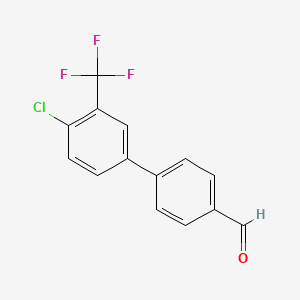
![2-[2-Hydroxyethyl-[(3-phenylphenyl)methyl]amino]ethanol](/img/structure/B13409335.png)
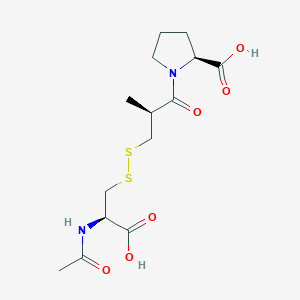
![(5-Tert-butyl-6H-[1,3,4]thiadiazin-2-YL)hydrazine](/img/structure/B13409346.png)
